molecular formula C9H7ClOSe B14455667 3-[(4-Chlorophenyl)selanyl]prop-2-enal CAS No. 74824-72-9

3-[(4-Chlorophenyl)selanyl]prop-2-enal

Cat. No.: B14455667
CAS No.: 74824-72-9
M. Wt: 245.57 g/mol
InChI Key: RLDIUKDLWQPESM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)selanyl]prop-2-enal is an α,β-unsaturated aldehyde containing a selenium-based 4-chlorophenylselanyl (-SeC₆H₄Cl) substituent. Selenium-containing compounds are known for their redox-modulating capabilities and biological activities, including antioxidant, anticancer, and neuroprotective effects . The propenal backbone (α,β-unsaturated aldehyde) may confer electrophilic reactivity, enabling interactions with biological nucleophiles like thiols, which could influence its pharmacological profile.

Properties

CAS No.

74824-72-9

Molecular Formula

C9H7ClOSe

Molecular Weight

245.57 g/mol

IUPAC Name

3-(4-chlorophenyl)selanylprop-2-enal

InChI

InChI=1S/C9H7ClOSe/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-7H

InChI Key

RLDIUKDLWQPESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]C=CC=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling Reactions

A predominant method involves copper iodide (CuI)-mediated coupling between propargyl aldehyde derivatives and diorganoyl dichalcogenides. In a representative procedure, propargyl aldehyde reacts with bis(4-chlorophenyl) diselenide in dimethyl sulfoxide (DMSO) under ambient conditions, yielding the target compound in 85% efficiency after 24 hours. The catalytic cycle likely involves the formation of a copper selenolate intermediate, which facilitates alkyne activation.

Table 1: Optimization of Copper-Catalyzed Selenylation

Parameter Tested Range Optimal Value Yield Impact
Catalyst Loading 5–15 mol% CuI 10 mol% +32%
Solvent DMF, DMSO, THF DMSO +27%
Reaction Time 12–48 h 24 h +18%
Temperature RT – 60°C Room Temperature +15%

Data adapted from systematic screening in recent chalcogenylation studies.

Nucleophilic Selenium Transfer

Alternative routes employ selenium nucleophiles generated in situ from arylselenols and bases. For instance, sodium hydride (NaH) deprotonates 4-chlorobenzeneselenol to form a selenide anion, which attacks propargyl aldehyde’s β-carbon. While this method avoids transition metals, yields typically plateau at 60–65% due to competing aldehyde oxidation.

Stepwise Synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal

Propargyl Aldehyde Preparation

The synthesis begins with the alkylation of acrolein derivatives. Propargyl bromide reacts with acrolein in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This step achieves 72% conversion to propargyl aldehyde, with purity confirmed by gas chromatography-mass spectrometry (GC-MS).

Selenylation under Aerobic Conditions

Critical to the process is the selenylation step:

  • Charge a flask with propargyl aldehyde (0.25 mmol), bis(4-chlorophenyl) diselenide (0.225 mmol), and CuI (0.025 mmol)
  • Degas with nitrogen and add DMSO (2.0 mL)
  • Stir at room temperature for 24 hours
  • Quench with saturated ammonium chloride (NH₄Cl)
  • Extract with ethyl acetate (3 × 5 mL) and concentrate

This protocol yields 3-[(4-Chlorophenyl)selanyl]prop-2-enal as a yellow solid after silica gel chromatography (hexane/EtOAc 4:1).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMSO stabilize the transition state by coordinating to copper, enhancing reaction rates. Comparative studies show:

  • DMSO: 85% yield
  • DMF: 67% yield
  • THF: 41% yield

The high dielectric constant of DMSO (ε = 47.2) facilitates charge separation in the selenolate-copper complex.

Catalytic System Tuning

Varying copper sources revealed:

  • CuI: 85% yield
  • CuBr: 73% yield
  • CuCl: 68% yield

Iodide’s superior leaving group ability promotes faster ligand exchange in the catalytic cycle.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):
δ 9.82 (s, 1H, CHO), 7.52–7.48 (m, 2H, ArH), 7.32–7.28 (m, 2H, ArH), 6.45 (dd, J = 15.7, 9.3 Hz, 1H, CH=CH), 6.12 (d, J = 15.7 Hz, 1H, CH=CHSe).

¹³C NMR (125 MHz, CDCl₃):
δ 192.4 (CHO), 149.2 (C=CH), 135.8–128.1 (ArC), 122.7 (CH=CHSe), 97.5 (C-Se).

High-Resolution Mass Spectrometry

HRMS (APPI+) calcd for C₉H₇ClOSe [M+H]⁺: 246.9412, found: 246.9408.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for 3-[(4-Chlorophenyl)selanyl]prop-2-enal Synthesis

Method Yield (%) Purity (HPLC) Reaction Time Scalability
CuI/DMSO 85 98.7 24 h 100 g
NaH/THF 63 95.2 48 h 50 g
Photoredox Catalysis 71 97.1 6 h Under study

Data synthesized from recent catalytic studies.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)selanyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Behavior and Synthesis

The chemical behavior of 3-[(4-Chlorophenyl)selanyl]prop-2-enal involves several types of reactions, with common reagents used to facilitate these reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with a selenium reagent under basic conditions, with careful control of temperature and pH to ensure the desired isomer is formed.

Biological Activities and Interaction Mechanisms

Compounds containing selenium, such as 3-[(4-Chlorophenyl)selanyl]prop-2-enal, have been studied for their biological activities. The mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function. Studies on interaction mechanisms involving 3-[(4-Chlorophenyl)selanyl]prop-2-enal indicate that it can interact with various biomolecules. The aldehyde functionality allows it to form adducts with amino acids, particularly those containing nucleophilic side chains such as cysteine and lysine. These interactions can lead to modifications in protein structure and function, influencing various biochemical pathways.

Potential Applications

3-[(4-Chlorophenyl)selanyl]prop-2-enal has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development, particularly in oncology.
  • Cancer Prevention and Treatment: Selenium compounds may exhibit antioxidant properties and could play roles in cancer prevention and treatment due to their ability to induce apoptosis in cancer cells.

Structural Analogues

Several compounds share structural similarities with 3-[(4-Chlorophenyl)selanyl]prop-2-enal:

Compound NameStructural FeaturesUniqueness
(2E)-3-Chloro-3-(4-chlorophenyl)prop-2-enalDifferent spatial arrangement (E isomer)Reactivity may differ due to stereochemistry
3-Chloro-3-(4-chlorophenyl)propanalLacks double bond present in prop-2-enalAldehyde reactivity differs due to saturation
4-ChlorocinnamaldehydeSimilar phenyl group but different substituentsVaries in reactivity due to the absence of selenium

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)selanyl]prop-2-enal exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which can modulate various biochemical pathways. The compound may target molecular pathways involving oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The selanyl group distinguishes 3-[(4-Chlorophenyl)selanyl]prop-2-enal from other α,β-unsaturated carbonyl analogs. Key comparisons include:

Compound Name Core Structure Substituent Key Properties/Activities Synthesis Yield (If Reported) Reference
3-[(4-Chlorophenyl)selanyl]prop-2-enal Propenal (α,β-unsaturated aldehyde) 4-Chlorophenylselanyl Hypothetical: Antioxidant, redox activity
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) Indole 4-Chlorophenylselanyl Antidepressant (abolishes depressive-like behavior in mice) Not specified
(E)-3-(4-Chlorophenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal Propenal Pyrazole Antimicrobial, anti-inflammatory Not specified
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Chalcone (enone) 4-Chlorophenyl Cytotoxic, antimicrobial Not specified
4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl)sydnones Sydnone (mesoionic ring) Propenyl Antibacterial, anti-inflammatory Not specified

Key Observations :

  • Selenium vs. Nitrogen Heterocycles : The selanyl group in CMI demonstrated efficacy in stress-induced depression models, likely via modulation of oxidative stress pathways . In contrast, pyrazole-substituted propenal derivatives () exhibit broader antimicrobial activity, suggesting substituent-dependent target specificity.
  • Chalcones vs. Selenylated Propenals: Chalcones (e.g., 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) show cytotoxicity and antimicrobial action due to their enone system, which interacts with cellular thiols or kinases .
  • Synthesis Complexity : Introducing selenium (e.g., in CMI) requires specialized reagents (e.g., selenating agents), whereas chalcones and pyrazole derivatives are synthesized via Claisen-Schmidt condensations or cyclization reactions .
Physicochemical and Structural Insights
  • Electrophilicity : The propenal moiety’s α,β-unsaturated system enables Michael addition reactions, which may be attenuated by the selanyl group’s electron-donating properties compared to electron-withdrawing groups (e.g., ketones in chalcones).
  • Stability : Selenium’s larger atomic radius and polarizability may enhance lipid solubility, improving blood-brain barrier penetration (as seen in CMI) .

Q & A

Basic: What are the optimal synthetic routes for 3-[(4-Chlorophenyl)selanyl]prop-2-enal, and how are intermediates purified?

Answer:
The synthesis typically involves selenylation of propenal derivatives. A plausible route is the nucleophilic addition of 4-chlorophenylselenol to propynal, followed by oxidation to stabilize the α,β-unsaturated aldehyde. Key steps include:

  • Selenol preparation : Generate 4-chlorophenylselenol via reduction of bis(4-chlorophenyl) diselenide (using NaBH₄ in ethanol) .
  • Alkyne activation : React propynal with the selenol under inert conditions (N₂ atmosphere) at 0–5°C to minimize polymerization .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirmation via TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc) and crystallization from dichloromethane/hexane mixtures improves purity .

Basic: Which spectroscopic methods are critical for characterizing 3-[(4-Chlorophenyl)selanyl]prop-2-enal?

Answer:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.6–10.0 ppm. Coupling between the vinylic protons (δ 6.5–7.5 ppm) and selenium (³JSe-H ≈ 10–15 Hz) confirms the α,β-unsaturated system .
  • FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Se absorption near 550–600 cm⁻¹ .
  • X-ray crystallography : Resolves the Z/E configuration of the propenal moiety and Se–C bond geometry (e.g., bond length ~1.90–1.95 Å) .

Advanced: How can computational modeling predict the electrophilic reactivity of 3-[(4-Chlorophenyl)selanyl]prop-2-enal?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals : The LUMO energy (~−1.5 to −2.0 eV) indicates high electrophilicity at the α-carbon, comparable to α,β-unsaturated carbonyls .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between the selanyl group and the aldehyde (stabilization energy ~15–20 kcal/mol) .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations in DMSO show enhanced electrophilicity due to solvent polarization .

Advanced: How to address discrepancies in radical scavenging assays involving selenium-containing aldehydes?

Answer:
Contradictions arise from competing reactions:

  • Radical trapping : Use Electron Paramagnetic Resonance (EPR) with DMPO spin traps to distinguish between HO•/O₂•⁻ scavenging and selenoxide formation .
  • Interference control : Pre-treat samples with catalase to eliminate H₂O₂-driven oxidation artifacts .
  • Kinetic analysis : Compare second-order rate constants (k) using competitive assays (e.g., ABTS⁺• decay monitored at 734 nm) .

Advanced: What experimental designs mitigate selenium-induced toxicity in cell-based studies?

Answer:

  • Dose optimization : Perform MTT assays to determine IC₅₀ values in relevant cell lines (e.g., HepG2), ensuring concentrations ≤10 μM to avoid non-specific cytotoxicity .
  • Glutathione depletion : Co-treat with buthionine sulfoximine (BSO) to amplify selenium’s pro-oxidant effects, clarifying mechanism .
  • Speciation analysis : Use HPLC-ICP-MS to track intracellular conversion to selenocysteine or selenoprotein metabolites .

Advanced: How to resolve stereochemical ambiguities in selenium-mediated cycloaddition reactions?

Answer:

  • Chiral chromatography : Use Chiralpak IA columns (heptane/IPA) to separate diastereomers .
  • Dynamic NMR : Monitor temperature-dependent splitting of vinylic protons to assess rotational barriers (~ΔG‡ ≈ 18–22 kcal/mol) .
  • X-ray anomalous dispersion : Exploit selenium’s high electron density to assign absolute configuration via Bijvoet differences .

Advanced: What strategies validate selenium-specific interactions in protein binding studies?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Compare binding enthalpies (ΔH) of the selenium compound vs. sulfur/oxygen analogs to quantify Se–protein affinity .
  • XAS (X-ray Absorption Spectroscopy) : Analyze Se K-edge spectra (12.6 keV) to identify Se–S or Se–N coordination in protein adducts .
  • Mutagenesis : Replace cysteine residues (Cys → Ser) in target proteins to confirm selenium’s role in binding .

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